2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including oxadiazole, fluorophenyl, and thienopyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of a hydrazide with a nitrile oxide intermediate. The thienopyrimidine core can be constructed via cyclization reactions involving appropriate thienyl and pyrimidine precursors. The final product is obtained through coupling reactions that introduce the fluorophenyl and tert-butylphenyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine: Its potential pharmacological properties are of interest for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-chlorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- 1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-bromophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Uniqueness
The uniqueness of 1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H21FN4O3S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H21FN4O3S/c1-25(2,3)16-9-7-15(8-10-16)22-27-20(33-28-22)14-29-19-11-12-34-21(19)23(31)30(24(29)32)18-6-4-5-17(26)13-18/h4-13H,14H2,1-3H3 |
InChI Key |
NLAJKCRNYDHMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4 |
Origin of Product |
United States |
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